(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol
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Overview
Description
(5-Methyl-3-azabicyclo[311]heptan-1-yl)methanol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different derivatives, often using hydrogenation techniques.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties and efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects is primarily through its interaction with biological targets. The nitrogen atom in its structure allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing their activity and function. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar in structure but with a phenyl group instead of a methyl group.
(2-Azabicyclo[3.1.1]heptan-1-yl)methanol: Another member of the azabicyclo family with different substitution patterns.
Uniqueness
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound in the development of new drugs and materials, offering advantages in terms of stability, bioavailability, and efficacy.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5-methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-7-2-8(3-7,6-10)5-9-4-7/h9-10H,2-6H2,1H3 |
InChI Key |
WLDJNAPPDGAIND-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CNC2)CO |
Origin of Product |
United States |
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